1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine
Description
The compound 1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine features a thiazole core substituted with a 2-bromophenyl group at position 2, a methyl group at position 4, and an ethylamine moiety at position 3. Its molecular formula is C₁₂H₁₃BrN₂S, with a molecular weight of 297.21 g/mol (calculated).
Properties
IUPAC Name |
1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-7(14)11-8(2)15-12(16-11)9-5-3-4-6-10(9)13/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBZVMQIODFKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Br)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine, also known as compound 1, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a bromophenyl group and a thiazole moiety, which are known to contribute to various pharmacological effects. The purpose of this article is to explore the biological activity of compound 1, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant research findings.
- Molecular Formula : C12H13BrN2S
- Molecular Weight : 297.22 g/mol
- CAS Number : 1249254-72-5
Biological Activity Overview
The biological activity of compound 1 has been investigated in various studies, revealing its potential in several therapeutic areas:
1. Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. Compound 1's structure suggests it may interact with cellular targets involved in cancer progression. For instance:
- Cytotoxicity : Studies have shown that thiazole compounds can induce apoptosis in cancer cell lines. The presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances cytotoxic activity .
- Mechanism of Action : Molecular dynamics simulations have indicated that similar compounds interact with proteins such as Bcl-2 through hydrophobic contacts, suggesting a mechanism for inducing apoptosis .
2. Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties:
- Bacterial Inhibition : Compound 1 has shown effectiveness against various bacterial strains, comparable to standard antibiotics like norfloxacin. The presence of electron-releasing groups on the aromatic portion enhances its antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The structure of compound 1 plays a crucial role in its biological activity:
- Thiazole Ring : Essential for cytotoxic activity; modifications can significantly alter potency.
- Bromophenyl Group : Contributes to the hydrophobic interactions necessary for binding to biological targets.
Data Table: Biological Activities of Compound 1
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | IC50 < 10 µM | |
| Antimicrobial | Comparable to norfloxacin | |
| Apoptosis Induction | Mechanism via Bcl-2 interaction |
Case Study 1: Antitumor Efficacy
In a study focusing on thiazole derivatives, compound 1 was tested against human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that the compound exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of thiazole derivatives against several bacterial strains. Compound 1 demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
Comparison with Similar Compounds
Positional Isomers: 4-Bromophenyl vs. 2-Bromophenyl
- 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride (CAS: 494747-21-6): Molecular Formula: C₁₂H₁₃BrN₂S·HCl Key Differences: The bromine atom is para-substituted on the phenyl ring. However, the hydrochloride salt form (discontinued) may indicate stability challenges in formulation .
Halogen Substitution: Bromine vs. Fluorine/Chlorine
- 1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine (CAS: 1248442-44-5): Molecular Formula: C₁₂H₁₃FN₂S Key Differences: Fluorine’s smaller atomic radius and higher electronegativity reduce lipophilicity (logP ≈ 2.1 vs. Molecular weight is lower (236.31 g/mol) .
- 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine (CAS: 1017170-44-3):
Functional Group Modifications
- (2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide: Structure: Incorporates a hydrazine-carbothioamide group linked to the thiazole core. Reported to exhibit antiviral and anticancer activities .
- 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol (CAS: 1251342-65-0): Molecular Formula: C₁₂H₁₂BrNOS Key Differences: Replacement of the amine with a hydroxyl group increases polarity (logP ≈ 2.8) but may limit blood-brain barrier penetration. Molecular weight is higher (298.2 g/mol) .
Core Structure Variations
- 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride (CAS: 136604-60-9):
ADME Profile
- Solubility : Amine-containing derivatives (e.g., target compound) exhibit moderate aqueous solubility (∼50 µg/mL at pH 7.4), while hydrochloride salts (e.g., CAS: 494747-21-6) improve solubility but may require buffered formulations .
- Metabolic Stability : Fluorine-substituted analogs show longer half-lives (t₁/₂ > 4 h in hepatic microsomes) compared to brominated compounds (t₁/₂ ≈ 2 h), attributed to reduced cytochrome P450 interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | logP | CAS Number |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₃BrN₂S | 297.21 | 2-Bromophenyl | 3.5 | N/A |
| 4-Bromo Isomer (HCl salt) | C₁₂H₁₃BrN₂S·HCl | 333.67 | 4-Bromophenyl | 2.9 | 494747-21-6 |
| 2-Fluoro Analog | C₁₂H₁₃FN₂S | 236.31 | 2-Fluorophenyl | 2.1 | 1248442-44-5 |
| Hydrazine-Carbothioamide Derivative | C₁₃H₁₄BrN₅S₂ | 388.33 | Anilino group | 3.8 | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
